3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
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Overview
Description
3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a thiadiazole ring, a fluorophenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to other compounds, it is hypothesized that it may interact with its targets, leading to conformational changes and subsequent alterations in the function of the target proteins . These changes can result in a variety of effects, depending on the specific target and the context within the cell.
Biochemical Pathways
For example, indole derivatives have been shown to have diverse biological activities, affecting multiple pathways
Pharmacokinetics
For example, EF-24, a mono-carbonyl analog, has been found to have a terminal elimination half-life of 73.6 minutes and plasma clearance values of 0.482 L/min/kg . Its bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively .
Result of Action
Based on the activities of similar compounds, it can be hypothesized that the compound may have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-fluorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with N-isopropylpiperidine-1-carboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-pressure autoclaves and controlled reaction conditions, such as temperature and pressure, are common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluorophenyl)-1,2,4-oxadiazole: Shares the fluorophenyl group but has a different heterocyclic ring.
N-isopropylpiperidine-1-carboxamide: Similar piperidine carboxamide moiety but lacks the thiadiazole ring.
Uniqueness
What sets 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide apart is its unique combination of the thiadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-11(2)19-17(23)22-9-5-6-12(10-22)15-20-21-16(24-15)13-7-3-4-8-14(13)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJIKRFKGSKJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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